molecular formula C24H18N2O4 B14103301 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14103301
M. Wt: 398.4 g/mol
InChI Key: BOQXZDDRUBFZBF-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with a pyridine ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a chromeno-pyrrole precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties[][6].

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with chromeno-pyrrole or pyridine cores, such as:

Uniqueness

1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O4/c1-14-7-8-19-18(10-14)22(28)20-21(16-5-2-6-17(27)11-16)26(24(29)23(20)30-19)13-15-4-3-9-25-12-15/h2-12,21,27H,13H2,1H3

InChI Key

BOQXZDDRUBFZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)O

Origin of Product

United States

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